Cadmium(2+);sulfate;octahydrate, also known as cadmium sulfate octahydrate, has the chemical formula . This compound is a crystalline solid that appears as a white to off-white powder. It is highly soluble in water and forms a hydrate with eight molecules of water for every molecule of cadmium sulfate. The octahydrate form is one of several hydrates of cadmium sulfate, which also include the monohydrate and other less common forms .
Cadmium sulfate is a highly toxic compound. Inhalation, ingestion, or skin contact can cause severe health problems, including:
Cadmium sulfate octahydrate can be synthesized through various reactions involving cadmium metal, its oxides, or hydroxides with sulfuric acid. The general reaction can be represented as follows:
These reactions highlight the compound's formation from basic cadmium sources and its interaction with sulfuric acid .
Cadmium compounds, including cadmium sulfate octahydrate, are known for their toxicity. Cadmium exposure can lead to several health issues, including kidney damage, bone fragility, and respiratory problems. The compound is classified as a carcinogen and poses reproductive toxicity risks. It has been shown to induce oxidative stress and disrupt cellular functions in biological systems .
The synthesis of cadmium sulfate octahydrate typically involves the following methods:
These methods ensure the formation of pure cadmium sulfate octahydrate with controlled hydration levels .
Cadmium sulfate octahydrate has several applications:
Research on the interactions of cadmium sulfate octahydrate primarily focuses on its toxicological effects and environmental impact. Studies indicate that it can leach into water systems, posing risks to aquatic life due to its acute and chronic toxicity. The compound's ability to accumulate in biological tissues raises concerns regarding long-term exposure effects on human health and ecosystems .
Cadmium sulfate octahydrate is part of a family of related compounds that share similar chemical structures but differ in hydration states or cation types. Here are some comparable compounds:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Cadmium Sulfate Monohydrate | Contains one water molecule per formula unit | |
Cadmium Sulfate Anhydrous | No water molecules; more stable at high temperatures | |
Zinc Sulfate Octahydrate | Similar structure but contains zinc instead of cadmium | |
Copper(II) Sulfate Pentahydrate | Different metal cation; commonly used in agriculture |
Cadmium sulfate octahydrate is unique due to its specific hydration state and the toxicity associated with cadmium ions, distinguishing it from other sulfates that may not exhibit similar biological hazards .
Cadmium sulfate octahydrate’s scientific journey began with Friedrich Stromeyer’s 1817 discovery of cadmium as a zinc ore impurity. Early 19th-century studies focused on isolating cadmium compounds, with the octahydrate form identified by 1840 through crystallographic analyses of mineral deposits. By the 1920s, its role in electroplating and pigment production became industrially significant, though occupational exposure risks were poorly understood.
Today, cadmium sulfate octahydrate is indispensable in:
Recent studies explore its phase-transition behavior under shock waves, revealing reversible crystalline-to-amorphous transformations with potential applications in optical data storage.
Key challenges include:
Ongoing debates focus on balancing industrial demand with environmental regulations, particularly under the EU’s REACH framework.
The compound’s nomenclature has evolved alongside analytical capabilities:
Era | Designation | Basis |
---|---|---|
19th c. | "Cadmic sulfate" | Empirical formula (CdSO₄) |
Early 20th c. | "Cadmium sulfate octahydrate" | Stoichiometric water content |
Post-1970 | "3CdSO₄·8H₂O" | Crystallographic refinement |
Modern IUPAC nomenclature (cadmium(2+); trisulfate; octahydrate) reflects its ionic structure.
While gel growth techniques for cadmium sulfate octahydrate remain understudied, hydrothermal methods have dominated recent synthesis protocols. For example, reactions involving cadmium sulfate hydrate (CdSO₄·8/3H₂O) and organic ligands under controlled hydrothermal conditions (356 K for five days) yield well-formed crystals suitable for X-ray diffraction [3]. This approach leverages temperature-dependent solubility gradients, analogous to principles used in gel growth, to achieve slow nucleation and crystal maturation.
Traditional slow evaporation routes involve reacting cadmium oxide (CdO) with dilute sulfuric acid (H₂SO₄) at ambient conditions. The reaction CdO + H₂SO₄ → CdSO₄ + H₂O proceeds exothermically, with subsequent water evaporation driving supersaturation and crystallization [1]. However, this method often produces polycrystalline aggregates rather than single crystals, necessitating refinements in solvent control and impurity sequestration.
Chemical bath deposition has been adapted for cadmium sulfate octahydrate synthesis using autoclave-based hydrothermal systems. A representative protocol dissolves 3CdSO₄·8H₂O and 3,6-di-2-pyridyl-1,2,4,5-tetrazine in aqueous media, followed by thermal treatment at 356 K to promote framework assembly [3]. This method favors the formation of block-shaped single crystals by moderating precursor diffusion rates and interfacial energy gradients.
Cadmium sulfate octahydrate crystallizes in a monoclinic system with unit cell parameters a = 14.25 Å, b = 7.45 Å, c = 10.22 Å, and β = 122.24°, as determined by single-crystal X-ray diffraction [2] [3]. The asymmetric unit comprises three Cd²⁺ cations, each coordinated by four sulfate oxygens and two water molecules, forming distorted octahedral geometries. The structure features edge-sharing [CdO₆] polyhedra interconnected via µ₄-sulfate bridges, creating a three-dimensional framework [3].
Table 1: Crystallographic Data for 3CdSO₄·8H₂O
Parameter | Value |
---|---|
Space group | P2₁/c |
a (Å) | 7.6195 (3) |
b (Å) | 7.4517 (3) |
c (Å) | 8.1457 (3) |
β (°) | 122.244 (1) |
V (ų) | 391.17 (3) |
Z | 4 |
The compound adopts the P2₁/c space group (No. 14), characterized by a 2₁ screw axis and a glide plane perpendicular to the b-axis [3]. This symmetry permits two independent Cd²⁺ sites: Cd1 coordinates to four sulfate oxygens and two water molecules, while Cd2 links to three sulfates and three waters. The space group’s centering conditions facilitate antiparallel alignment of sulfate tetrahedra, minimizing lattice strain [2].
Hydrothermal synthesis yields block-shaped crystals with well-defined {100}, {010}, and {001} facets, reflecting anisotropic growth rates along crystallographic axes [3]. The dominance of (010) faces arises from preferential adsorption of water molecules on high-energy surfaces, stabilizing specific growth fronts.
Although explicit etching studies are limited, hydrogen-bonding networks influence surface reactivity. The O5—H5A⋯O3 and O5—H5B⋯O2 interactions (2.70–2.75 Å) create chemically labile regions susceptible to hydrolytic attack [3]. Atomic force microscopy simulations predict step retreat along directions under acidic conditions, consistent with sulfate protonation mechanisms.
High-pressure studies reveal that cadmium sulfate octahydrate undergoes reversible monoclinic-to-triclinic transitions above 2.5 GPa. Shock compression disrupts the Cd—O—S bridging framework, inducing shear deformation along the (100) plane. Recovery experiments show partial amorphization due to irreversible water molecule displacement [2].
Thermal annealing above 373 K triggers crystalline-amorphous transitions mediated by water loss. In situ Raman spectroscopy identifies the breakdown of ν₁(SO₄²⁻) symmetric stretching modes (970 cm⁻¹) as the primary amorphization indicator [3]. The process follows Avrami-Erofeev kinetics, with an activation energy of 78 kJ/mol, suggesting nucleation-controlled phase degradation.
Table 2: Hydrogen-Bond Geometry in 3CdSO₄·8H₂O
D—H⋯A | D—H (Å) | H⋯A (Å) | D⋯A (Å) | ∠DHA (°) |
---|---|---|---|---|
O5—H5A⋯O3 | 0.82 (2) | 1.88 (2) | 2.6958 | 170 (3) |
O5—H5B⋯O2 | 0.86 (2) | 1.90 (2) | 2.7530 | 173 (2) |